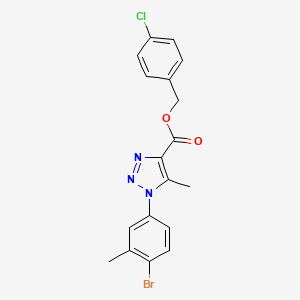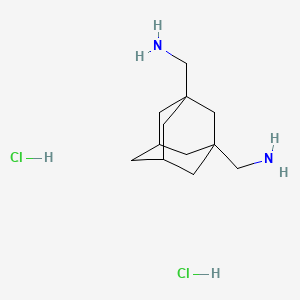![molecular formula C20H17NO2S B2385447 [(Z)-[(3,4-Dimethylphenyl)-phenylmethyliden]amino]thiophen-2-carboxylat CAS No. 1025576-93-5](/img/structure/B2385447.png)
[(Z)-[(3,4-Dimethylphenyl)-phenylmethyliden]amino]thiophen-2-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[(Z)-[(3,4-Dimethylphenyl)-phenylmethylidene]amino] thiophene-2-carboxylate” is a chemical compound with the molecular formula C20H17NO2S . Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry .
Synthesis Analysis
Thiophene-based analogs have been synthesized by a growing number of scientists as a potential class of biologically active compounds . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
The molecular structure of “[(Z)-[(3,4-Dimethylphenyl)-phenylmethylidene]amino] thiophene-2-carboxylate” can be represented by the InChI string: InChI=1S/C20H17NO2S/c1-14-10-11-17(13-15(14)2)19(16-7-4-3-5-8-16)21-23-20(22)18-9-6-12-24-18/h3-13H,1-2H3/b21-19-1 .Chemical Reactions Analysis
The chemical reactions involving thiophene derivatives are diverse. They are used in the synthesis of a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . The reactivity of enaminones, which are extremely stable species and form a versatile class of valuable precursors for the preparation of sundry classes of organic compounds, is referred to the actuality that they consolidate the ambident nucleophilicity of enamines and electrophilicity of enones .Physical And Chemical Properties Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position. It has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .Wirkmechanismus
The mechanism of action of [(Z)-[(3,4-dimethylphenyl)-phenylmethylidene]amino] thiophene-2-carboxylate is not fully understood. However, studies have shown that the compound can interact with various biological targets, including enzymes and receptors. The compound's interaction with these targets can result in changes in biochemical and physiological processes, leading to the observed effects.
Biochemical and Physiological Effects:
Studies have shown that [(Z)-[(3,4-dimethylphenyl)-phenylmethylidene]amino] thiophene-2-carboxylate can have various biochemical and physiological effects. One of the significant effects is the compound's ability to inhibit certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. The inhibition of these enzymes can lead to increased levels of acetylcholine, resulting in improved cognitive function. The compound has also been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
[(Z)-[(3,4-dimethylphenyl)-phenylmethylidene]amino] thiophene-2-carboxylate has several advantages for use in lab experiments. The compound is relatively easy to synthesize, and its chemical properties make it an attractive candidate for use in various experiments. However, the compound's limitations include its low solubility in water, which can make it challenging to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on [(Z)-[(3,4-dimethylphenyl)-phenylmethylidene]amino] thiophene-2-carboxylate. One of the significant directions is to explore the compound's potential applications in the field of organic electronics further. Additionally, studies can focus on the compound's interaction with various biological targets to gain a better understanding of its mechanism of action. Other future directions include exploring the compound's potential as a drug candidate for various diseases and investigating its potential use in catalysis and other chemical reactions.
Conclusion:
[(Z)-[(3,4-dimethylphenyl)-phenylmethylidene]amino] thiophene-2-carboxylate is a chemical compound with significant potential for various applications in science. The compound's unique electronic properties make it an attractive candidate for use in organic electronics, while its interaction with various biological targets makes it a potential drug candidate. Further research is necessary to explore the compound's potential fully and uncover its mechanism of action.
Synthesemethoden
The synthesis of [(Z)-[(3,4-dimethylphenyl)-phenylmethylidene]amino] thiophene-2-carboxylate can be achieved through a variety of methods. One of the commonly used methods is the reaction between 3,4-dimethylbenzaldehyde and thiophene-2-carboxylic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography techniques.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie
Thiophenderivate haben aufgrund ihrer vielfältigen therapeutischen Eigenschaften großes Interesse in der medizinischen Chemie geweckt. Forscher haben ihr Potenzial als Leitmoleküle für die Medikamentenentwicklung untersucht. Einige bemerkenswerte Anwendungen sind:
- Entzündungshemmende Mittel: Thiophene zeigen eine entzündungshemmende Aktivität, was sie zu wertvollen Kandidaten für die Behandlung von entzündlichen Erkrankungen macht .
Synthese neuer Einheiten
Forscher synthetisieren ständig neue Thiophenderivate, um ein breiteres Spektrum an therapeutischen Aktivitäten zu erforschen. Durch Modifikation des Thiophenskeletts zielen sie darauf ab, effektivere pharmakologische Prototypen zu entwickeln .
Industrielle Anwendungen
Mehrere im Handel erhältliche Medikamente enthalten den Thiophenkern, was seine Relevanz in der Industrie unterstreicht. Beispiele sind Tipepidin, Tiquizium Bromide, Timepidium Bromid, Dorzolamid, Tioconazol, Citizolam, Sertaconazolnitrat und Benocyclidin .
Aktuelle Strategien
Wissenschaftler haben verschiedene Strategien eingesetzt, um Thiophenderivate zu synthetisieren. Diese Analoga versprechen, biologisch aktive Verbindungen zu sein, was die Forschung in der Medikamentenentwicklung und anderen Bereichen vorantreibt .
Anti-mikrobielle Eigenschaften
Thiophenderivate wurden auf ihre antimikrobielle Aktivität untersucht. Beispielsweise wurden Ethyl-2-(substituiertes Benzylidenamino)-4,5,6,7-tetrahydrobenzo[b]thiophen-3-carboxylat-Derivate synthetisiert und charakterisiert .
Zusammenfassend lässt sich sagen, dass [(Z)-[(3,4-Dimethylphenyl)-phenylmethyliden]amino]thiophen-2-carboxylat eine vielseitige Verbindung ist, deren Anwendungen sich von der Medizin über die Materialwissenschaften bis hin zur Industrie erstrecken. Seine einzigartigen Strukturmerkmale machen es zu einem wertvollen Baustein für die Medikamentenentwicklung und darüber hinaus. 🌟
Eigenschaften
IUPAC Name |
[(Z)-[(3,4-dimethylphenyl)-phenylmethylidene]amino] thiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO2S/c1-14-10-11-17(13-15(14)2)19(16-7-4-3-5-8-16)21-23-20(22)18-9-6-12-24-18/h3-13H,1-2H3/b21-19- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLIDLHNQUJKUQO-VZCXRCSSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=NOC(=O)C2=CC=CS2)C3=CC=CC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C(=N\OC(=O)C2=CC=CS2)/C3=CC=CC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2385370.png)
![(E)-4-bromo-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2385371.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(4-chlorobenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2385372.png)
![Ethyl 5-(3,4-dichlorophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]-1H-pyrrole-3-carboxylate](/img/structure/B2385373.png)
![2-[[6-(1,3-Benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B2385376.png)


![10-(4-ethoxyphenyl)-1-methyl-3-(3-phenylpropyl)-7,8,9,10-tetrahydro-1H-[1,3]diazepino[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2385381.png)

![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2385383.png)
